5-Morpholin-4-YL-5-oxopentanoic acid

概要

説明

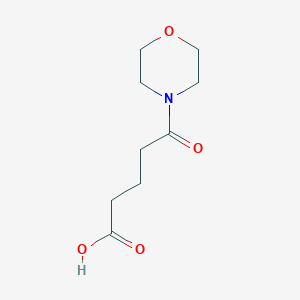

5-Morpholin-4-YL-5-oxopentanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a morpholine ring and a ketone functional group, which contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholin-4-YL-5-oxopentanoic acid typically involves the reaction of morpholine with a suitable precursor that contains a ketone group. One common method involves the condensation of morpholine with a pentanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. The use of automated reactors and real-time monitoring systems helps optimize reaction conditions and improve yield.

化学反応の分析

Types of Reactions

5-Morpholin-4-YL-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide variety of substituted morpholine derivatives.

科学的研究の応用

Chemical Properties and Structure

5-Morpholin-4-yl-5-oxopentanoic acid is characterized by its morpholine ring and a pentanoic acid backbone, with the molecular formula C₈H₁₃N₁O₃ and a molecular weight of approximately 171.19 g/mol. The unique arrangement of functional groups contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. In vitro studies have demonstrated its ability to inhibit tumor growth, suggesting potential applications in cancer therapy. Specifically, some derivatives have shown better inhibitory rates against specific pathogens compared to established treatments like carbendazim, indicating their efficacy in agricultural applications as well.

Medicinal Chemistry

The compound is utilized in the design and synthesis of novel derivatives aimed at inhibiting succinate dehydrogenase. These derivatives are being explored as potential therapeutic agents for various diseases, including metabolic disorders and certain cancers. The synthesis involves advanced techniques such as IR, NMR, and HRMS for characterization.

Interaction Studies

Studies have focused on the binding affinity of this compound with biological targets, particularly receptors involved in inflammatory responses. This interaction may provide insights into its role as a modulator in conditions such as asthma and other eosinophilic diseases .

Case Study 1: Eosinophilic Diseases

A study highlighted the role of compounds similar to this compound in mediating eosinophil activity during allergic reactions. The findings suggest that these compounds can inhibit eosinophil infiltration and pulmonary inflammation, which are critical factors in asthma management .

Case Study 2: Synthesis of Derivatives

Another significant application involves the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl derivatives. A novel synthetic route was developed that allowed for the efficient production of these compounds through a one-step process involving triazene intermediates. This method enhances the potential for developing new therapeutic agents based on the core structure of this compound.

Summary Table of Applications

作用機序

The mechanism of action of 5-Morpholin-4-YL-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring and ketone group allow it to form stable complexes with various biomolecules, influencing their activity and function. This can lead to changes in cellular processes and biochemical pathways, which underlie its potential therapeutic effects.

類似化合物との比較

Similar Compounds

Morpholine: A simpler compound containing only the morpholine ring.

Pentanoic Acid: A simpler compound containing only the pentanoic acid structure.

N-Methylmorpholine: A derivative of morpholine with a methyl group substitution.

Uniqueness

5-Morpholin-4-YL-5-oxopentanoic acid is unique due to the combination of the morpholine ring and the ketone group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to its simpler counterparts.

生物活性

5-Morpholin-4-YL-5-oxopentanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has a molecular formula of C₉H₁₃N₃O₃ and a molecular weight of approximately 197.21 g/mol. It features a morpholine ring, which is known for enhancing the solubility and bioavailability of compounds.

1. Aldose Reductase Inhibition

One of the primary biological activities attributed to this compound is its role as an aldose reductase inhibitor (ARI) . Aldose reductase is an enzyme involved in the polyol pathway, which is significant in diabetic complications. The inhibition of this enzyme can help mitigate conditions such as diabetic neuropathy and retinopathy. Preclinical studies have shown that this compound exhibits remarkable oral potency in models simulating diabetic complications, suggesting its potential as a therapeutic agent for diabetes-related conditions.

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including those associated with breast and lung cancers. For instance, compounds similar to this have shown IC50 values indicating significant cytotoxicity, suggesting that further investigation into its mechanism could reveal more about its potential as an anticancer agent .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. Preliminary findings suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development in antimicrobial therapies.

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets within cells:

- Aldose Reductase Inhibition : By inhibiting aldose reductase, the compound reduces the conversion of glucose to sorbitol, thereby decreasing osmotic and oxidative stress in diabetic tissues.

- Cytotoxic Mechanisms : In cancer cells, it may induce apoptosis through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Studies

Several case studies highlight the efficacy of this compound:

特性

IUPAC Name |

5-morpholin-4-yl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c11-8(2-1-3-9(12)13)10-4-6-14-7-5-10/h1-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIUIFMGXFFOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。